2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Description
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS: 1423032-75-0) is an imidazolidine-derived compound featuring a dichlorophenyl substituent at the 4-position of the heterocyclic core and an acetic acid side chain. Below, we compare its structural, physicochemical, and functional attributes with closely related analogs.
Properties
IUPAC Name |
2-[4-(2,4-dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c1-12(7-3-2-6(13)4-8(7)14)10(19)16(5-9(17)18)11(20)15-12/h2-4H,5H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRMUZRVVDNNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[4-(2,4-Dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a compound of interest due to its potential biological activities. This article provides an overview of its pharmacological effects, mechanisms of action, and relevant case studies based on diverse sources.
- Molecular Formula : C13H12Cl2N2O3
- Molecular Weight : 307.15 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have indicated that derivatives of imidazolidinone compounds exhibit significant antibacterial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) comparable to or better than standard antibiotics like oxacillin and cefuroxime. The structure-activity relationship (SAR) analysis suggests that modifications in the molecular structure can enhance antibacterial efficacy .
| Compound | MIC (mg/L) | Activity Level |
|---|---|---|
| Compound A | 3.91 | Highly Active |
| Compound B | 7.82 | Moderately Active |
| Compound C | 15.63 | Low Activity |
Anti-inflammatory Effects
The compound has also been associated with anti-inflammatory activities. In a study involving various derivatives of related compounds, some demonstrated significant anti-inflammatory effects in animal models. This suggests potential therapeutic applications in treating inflammatory diseases .
Neuropharmacological Effects
Research indicates that similar compounds can influence neurotransmitter levels in the brain. For example, the administration of related chlorophenoxy acetic acids has been shown to alter monoamine levels and acetylcholinesterase activity in rat models, which could impact learning and memory processes . This raises the potential for exploring neuropharmacological applications for this compound.
Case Studies
-
Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity of synthesized derivatives.
- Methodology : Broth dilution method was used to determine MIC against various bacterial strains.
- Results : Compounds showed varying degrees of activity with some exhibiting MIC values as low as 3.91 mg/L against Gram-positive bacteria .
-
Neuropharmacological Study
- Objective : To assess the impact on neurotransmitter levels during postnatal development.
- Methodology : Rats were administered chlorophenoxy acetic acid derivatives during critical development periods.
- Results : Significant alterations in norepinephrine and dopamine levels were observed, correlating with behavioral changes in learning tasks .
The biological activity of this compound may involve:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall integrity.
- Modulation of Neurotransmitter Release : By affecting acetylcholinesterase activity and neurotransmitter levels, these compounds may influence synaptic transmission and plasticity.
Comparison with Similar Compounds
Key Structural Features
The compound shares a common imidazolidine-2,5-dione core substituted with a methyl group and an aryl ring at the 4-position. Variations arise from differences in aryl substituents (e.g., halogens, methoxy groups) and their positions.
Table 1: Substituent Comparison of Selected Analogs
Physicochemical Properties
Electronic and Steric Effects
Hydrogen Bonding and Crystallinity
- The acetic acid moiety enables R₂²(10) hydrogen-bonded dimer formation , as observed in structurally related acetamide derivatives . This promotes crystalline stability, critical for solid-state applications.
- Fluorinated analogs (e.g., 4-fluorophenyl) may exhibit weaker intermolecular interactions due to fluorine’s lower polarizability, impacting solubility and melting points .
Pharmacological Potential
- Chlorinated analogs are often associated with enhanced metabolic stability and target affinity due to increased lipophilicity and halogen bonding .
- Methoxy-substituted derivatives (e.g., 4-methoxyphenyl) may exhibit altered pharmacokinetic profiles, as methoxy groups can hinder cytochrome P450-mediated metabolism .
Commercial Availability and Purity
Table 2: Availability of Key Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
